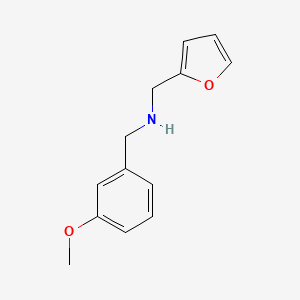

Furan-2-ylmethyl-(3-methoxy-benzyl)-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

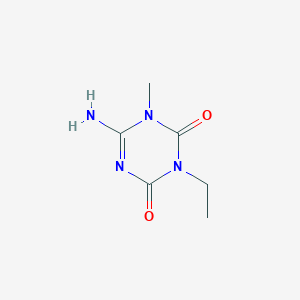

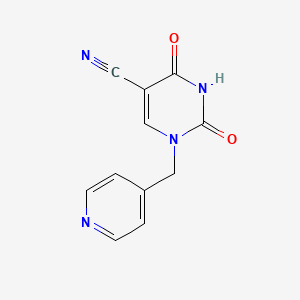

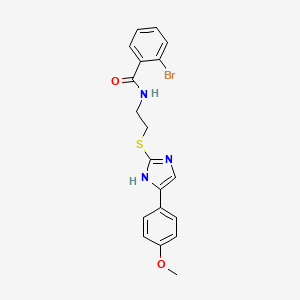

Furan-2-ylmethyl-(3-methoxy-benzyl)-amine, or F2M3MBA, is a compound of interest to scientists due to its unique properties. It is a heterocyclic compound, containing both a five-membered ring (furan) and a six-membered ring (benzene) connected by an amine group. It is soluble in water, has low reactivity in the presence of oxygen, and is a relatively stable compound. F2M3MBA has potential applications in scientific research, as it can be used as an intermediate in the synthesis of other compounds, or as a starting material in drug discovery.

Applications De Recherche Scientifique

Synthesis and Biological Activity

- Synthesis of Novel Compounds : Novel benzoxazine and aminomethyl compounds, including furan-2-ylmethyl-(3-methoxy-benzyl)-amine derivatives, were synthesized from eugenol. These compounds were tested for biological activity using brine shrimp lethality tests, indicating potential bioactivity and toxicity, suitable for further studies (Rudyanto et al., 2014).

Anticancer and Antiangiogenic Activity

- Novel Anticancer Compounds : A series of compounds, including furan-2-ylmethyl-(3-methoxy-benzyl)-amine, were synthesized and evaluated for anticancer properties. One compound demonstrated potent antitumor activity in a murine model, comparable to combretastatin A-4 phosphate, indicating significant potential in cancer treatment (Romagnoli et al., 2015).

Synthesis and Stereochemistry

- Enantioselective Synthesis : A new enantioselective synthesis method for furan-2-yl amines and amino acids, including furan-2-ylmethyl-(3-methoxy-benzyl)-amine, was developed. This method controlled chirality through the choice of geometrical isomers, offering new possibilities in the synthesis of chiral amines (Demir et al., 2003).

Anti-Adipogenic and Anti-Inflammatory Properties

- Inhibition of Adipocyte Differentiation : Certain benzo[b]furan derivatives, structurally similar to furan-2-ylmethyl-(3-methoxy-benzyl)-amine, demonstrated the ability to inhibit adipocyte differentiation and the production of inflammatory adipokines. This indicates potential use in managing obesity-associated inflammatory and metabolic diseases (Sung et al., 2010).

Synthesis and Polymerization

- Synthesis of Bio-Based Monomers : Furan-2-ylmethyl-(3-methoxy-benzyl)-amine was involved in the synthesis of fully bio-based benzoxazine monomers. These monomers displayed promising properties for the development of new bio-based polybenzoxazines with desired characteristics (Wang et al., 2012).

Propriétés

IUPAC Name |

N-(furan-2-ylmethyl)-1-(3-methoxyphenyl)methanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c1-15-12-5-2-4-11(8-12)9-14-10-13-6-3-7-16-13/h2-8,14H,9-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFNRFMUVTOITLG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CNCC2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((2-oxo-1-(thiophen-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2435689.png)

![ethyl 1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2435691.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxy-2-methylbenzenesulfonamide](/img/structure/B2435694.png)

![2-[[4-(Butylamino)quinazolin-2-yl]sulfanylmethyl]-7-chloropyrido[1,2-a]pyrimidin-4-one](/img/structure/B2435695.png)

![N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-2,6-dichloropyridine-4-carboxamide](/img/structure/B2435699.png)

![1-(7-(4-Hydroxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone](/img/structure/B2435706.png)